molecular formula C10H8F3N3 B6143121 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline CAS No. 215500-56-4

4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline

Cat. No.: B6143121
CAS No.: 215500-56-4
M. Wt: 227.19 g/mol
InChI Key: WHXPARGWUUDDPF-UHFFFAOYSA-N
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Description

4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is an organic compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is unique due to the combination of the trifluoromethyl group, pyrazole ring, and aniline moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in various fields .

Properties

IUPAC Name

4-[5-(trifluoromethyl)pyrazol-1-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)9-5-6-15-16(9)8-3-1-7(14)2-4-8/h1-6H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXPARGWUUDDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C(=CC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601227968
Record name 4-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601227968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215500-56-4
Record name 4-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215500-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601227968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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